
Oleoyl Ethyl Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl Ethyl Amide is a fatty acid amide hydrolase (FAAH) inhibitor . It is a naturally occurring ethanolamide lipid that regulates feeding and body weight in vertebrates . The molecular formula of Oleoyl Ethyl Amide is C20H39NO .
Synthesis Analysis
The synthesis of Oleoyl Ethyl Amide has been achieved through lipase-mediated processes . The target compound is prepared by conversion of the oleic acid contained in a mixture of fatty acids recovered by enzymatic hydrolysis of soapstock, a side-product of high oleic sunflower oil refinement . The use of a packed-bed reactor in continuous flow mode improves the space-time yield of the reaction and the catalyst productivity .Molecular Structure Analysis
The molecular formula of Oleoyl Ethyl Amide is C20H39NO . It has an average mass of 309.530 Da and a Monoisotopic mass of 309.303162 Da .Chemical Reactions Analysis
Oleoyl Ethyl Amide is known to inhibit FAAH, an enzyme that breaks down endocannabinoids . This inhibition can potentiate the intrinsic biological activity of arachidonoyl ethanolamide (anandamide; AEA), leading to potential analgesic and anxiolytic activity .Physical And Chemical Properties Analysis
Oleoyl Ethyl Amide has a density of 0.9±0.1 g/cm3, a boiling point of 452.9±24.0 °C at 760 mmHg, and a flash point of 281.9±7.8 °C . It has a molar refractivity of 98.4±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 358.2±3.0 cm3 .Scientific Research Applications
Endocannabinoid Analog
Oleoyl Ethyl Amide is an endocannabinoid analog that inhibits Fatty Acid Amide Hydrolase (FAAH) and has analgesic activity . This means it can potentially be used in pain management and treatment.
FAAH Inhibitor
Oleoyl Ethyl Amide has potent FAAH inhibitory activity . It does not inhibit acidic PEAase or bind to CB1 or CB2 receptors . This makes it a selective FAAH inhibitor with potential analgesic and anxiolytic activity .
Potentiation of Arachidonoyl Ethanolamide (AEA)
Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of arachidonoyl ethanolamide (AEA) . This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of FAAH within the neurons .
Lipid Biochemistry
Oleoyl Ethyl Amide plays a significant role in lipid biochemistry . It is involved in endocannabinoid and endocannabinoid-like research .
Neuroscience
In the field of neuroscience, Oleoyl Ethyl Amide is used in cannabinoid research . It is involved in pain research , which could lead to the development of new pain management strategies.
Electrosynthesis
The preparation and applications of amides using electrosynthesis is an exciting and interesting field of research . Oleoyl Ethyl Amide, being an amide, can be synthesized using this method .
Lipase-Mediated Synthesis
Oleoyl Ethyl Amide can be synthesized starting from high-oleic sunflower . This process involves the use of lipase, an enzyme that catalyzes the hydrolysis of fats.
Pharmaceutical Applications
Given the ubiquitous presence of the amide motif in biological systems, as well as in the pharmaceutical industry, Oleoyl Ethyl Amide holds promise in the future of synthetic chemistry . It is estimated that amide preparation is the most common chemical reaction employed in the pharmaceutical industry .
Safety And Hazards
properties
IUPAC Name |
N-ethyloctadec-9-enimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYYCFYGXPUMF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=NCC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703034 |
Source


|
| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl Ethyl Amide | |
CAS RN |
85075-82-7 |
Source


|
| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?
A1: Oleoyl Ethyl Amide (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].
Q2: What is the role of Oleoyl Ethyl Amide in bladder function according to the research?
A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.
Q3: Can Oleoyl Ethyl Amide be unintentionally generated during common laboratory procedures?
A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

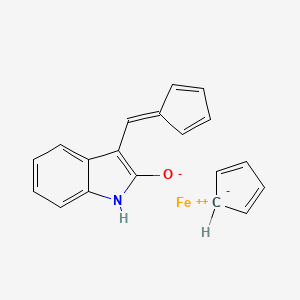
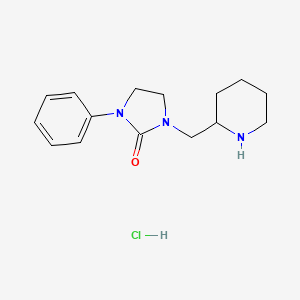

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
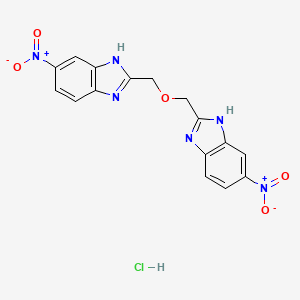
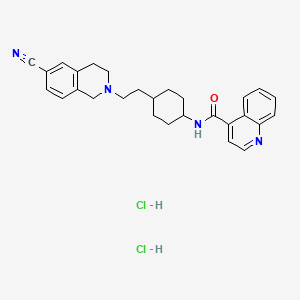


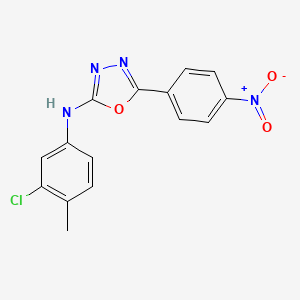
![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)